2-Ethenylbenzenesulfonamide

Description

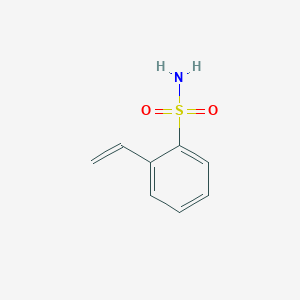

2-Ethenylbenzenesulfonamide is a sulfonamide derivative characterized by an ethenyl (-CH=CH₂) substituent at the 2-position of the benzene ring. Sulfonamides are widely studied for their pharmacological and materials science applications, with structural variations influencing reactivity, solubility, and biological activity.

Properties

CAS No. |

51119-84-7 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-ethenylbenzenesulfonamide |

InChI |

InChI=1S/C8H9NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) |

InChI Key |

VCKYSUDRSZHWKR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

While direct data on 2-Ethenylbenzenesulfonamide are absent in the provided evidence, comparisons can be drawn with structurally related compounds to infer trends in properties and applications. Below is an analysis of three analogous benzenesulfonamides:

2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (Compound I)

- Structure: Features a benzimidazole ring fused to the benzene sulfonamide core and a dimethylamino substituent.

- Properties : The benzimidazole group enhances π-π stacking interactions, as observed in its crystal structure . This compound’s planar geometry may facilitate binding to biological targets, such as enzymes or receptors.

- Applications: Likely explored for antimicrobial or anticancer activity due to the benzimidazole moiety’s known bioactivity.

2-(2-Chloroethoxy)benzenesulfonamide (Compound II)

- Structure : Contains a chloroethoxy (-OCH₂CH₂Cl) group at the 2-position.

- Properties: Molecular Weight: 235.68 g/mol . Solubility: Slightly soluble in DMSO and methanol, limiting its utility in aqueous systems . Stability: No stability data available, but the chlorine atom may increase hydrophobicity and resistance to metabolic degradation.

4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (Compound III)

- Structure : A glyburide-related compound with a 5-chloro-2-methoxybenzamide substituent linked via an ethyl group to the sulfonamide.

- Properties: Bioactivity: Acts as a glyburide impurity, suggesting relevance in diabetes research .

Comparative Data Table

*Note: Data for this compound are theoretical or inferred due to lack of direct evidence.

Key Research Findings and Trends

Substituent Impact :

- Electron-withdrawing groups (e.g., chloroethoxy in Compound II) reduce solubility but may enhance stability.

- Bulky substituents (e.g., benzimidazole in Compound I) improve crystallinity and intermolecular interactions.

- Flexible chains (e.g., ethyl linkage in Compound III) increase conformational adaptability for target binding.

Ethenyl Group Hypotheses :

- The ethenyl group in this compound could introduce steric hindrance or conjugation effects, altering reactivity compared to Compounds I–III.

- Its smaller size compared to substituents in Compounds I–III might improve membrane permeability but reduce target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.